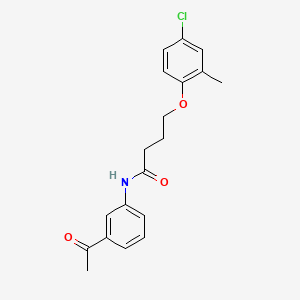

![molecular formula C14H12F4N2O3 B2614509 ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate CAS No. 1025800-09-2](/img/structure/B2614509.png)

ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

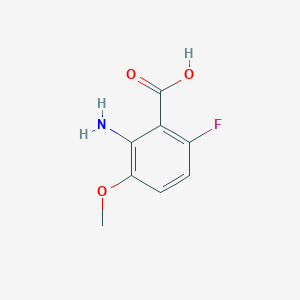

This compound is an ester, as indicated by the “ethyl …-oate” portion of the name. It also contains a cyano group (-CN), an aniline group (aniline is a common name for aminobenzene), and a tetrafluoroethoxy group. The (Z)-2 in the name indicates the configuration of the double bond in the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity implied by its name. It would have a core structure derived from a prop-2-enoic acid (a type of alpha, beta-unsaturated carboxylic acid), with various groups attached to it .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, etc., would need to be determined experimentally. The presence of the highly electronegative fluorine atoms in the tetrafluoroethoxy group could influence these properties .Scientific Research Applications

Crystal Packing and Interactions

Research demonstrates unique non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the crystal packing of related ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates. These interactions contribute to the formation of specific crystal structures, indicating the compound's potential for detailed structural analysis and materials science applications (Zhang, Wu, & Zhang, 2011).

Synthesis and Characterization

The synthesis and structural analysis of related compounds, like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, have been extensively studied. Such research provides insights into the compound's molecular configuration and characterizations using IR, UV, and NMR spectroscopy, highlighting its significance in synthetic organic chemistry and drug design (Johnson et al., 2006).

Intramolecular Cyclization

An expedient approach to synthesize 4-hydroxy-2-(trifluoromethyl)quinolines through intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives has been reported. This methodology underscores the compound's utility in generating fluorinated heterocyclic compounds, which are of interest in pharmaceutical chemistry and agrochemical research (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

C⋯π Interaction and Non-hydrogen Bond Type

A study on a closely related ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate revealed an unusual C⋯π interaction of non-hydrogen bond type, suggesting its potential for exploring electrostatic interactions in molecular engineering (Zhang, Tong, Wu, & Zhang, 2012).

Thermochemical Properties

The thermochemical properties of related ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives have been investigated, providing valuable data for the development of new materials and the study of energetic compounds. These findings contribute to the understanding of the enthalpic characteristics of such esters, which is crucial for their application in materials science and chemical synthesis (Kos et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-[3-(1,1,2,2-tetrafluoroethoxy)anilino]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F4N2O3/c1-2-22-12(21)9(7-19)8-20-10-4-3-5-11(6-10)23-14(17,18)13(15)16/h3-6,8,13,20H,2H2,1H3/b9-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYDXVRWKKXOOP-HJWRWDBZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=CC=C1)OC(C(F)F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=CC(=CC=C1)OC(C(F)F)(F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2614426.png)

![(1R,5R,6R)-6-Methoxy-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2614430.png)

![N-(benzo[b]thiophen-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2614437.png)

![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2614442.png)

![N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2614443.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2614445.png)